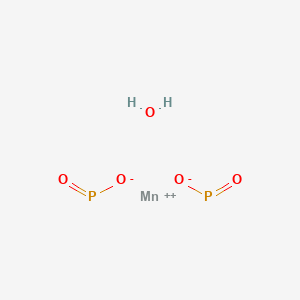

Manganese(II) hypophosphite monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Manganese(II) hypophosphite monohydrate has been synthesized through an energy-saving method in an acetone medium, aimed at controlling the exothermic process of hydrogen gas releasing. The synthesis process leverages thermal analysis, atomic absorption spectrophotometry (AAS), and X-ray powder diffraction (XRD) for characterization, confirming the compound's formula as Mn(H₂PO₂)₂·H₂O (Noisong & Danvirutai, 2010). The compound's synthesis and non-isothermal decomposition kinetics have also been explored, revealing the activation energies of its decomposition reaction steps through the isoconversional methods of Ozawa and KAS (Noisong et al., 2008).

Molecular Structure Analysis

The molecular structure of manganese(II) hypophosphite monohydrate has been studied through various spectroscopic methods, including Fourier transform infrared spectroscopy (FTIR) and Raman spectroscopy. These studies have provided insights into the vibrational behaviors and the correlation field splitting analysis of water and hypophosphite anion within the compound, indicating the number of vibrational modes and their agreement with observed spectra (Noisong & Danvirutai, 2010).

Chemical Reactions and Properties

The thermal transformation products of manganese(II) hypophosphite monohydrate have been identified, showing that upon thermal treatment at specific temperatures, the compound transitions into different manganese phosphates, showcasing its thermal stability and decomposition pathways (Noisong et al., 2008).

Physical Properties Analysis

The physical properties, such as thermal behavior, have been examined through differential thermal analysis–thermogravimetry (TG/DTG/DTA) and differential scanning calorimetry (DSC), providing valuable information on the compound's stability and thermal decomposition characteristics (Noisong et al., 2008).

Aplicaciones Científicas De Investigación

“Manganese(II) hypophosphite monohydrate” is a chemical compound with the formula Mn(PH2O2)2·H2O . It’s typically available in most volumes and high purity, submicron and nanopowder forms may be considered .

“Manganese(II) hypophosphite monohydrate” is a chemical compound with the formula Mn(PH2O2)2·H2O . It’s typically available in most volumes and high purity, submicron and nanopowder forms may be considered .

Safety And Hazards

Propiedades

InChI |

InChI=1S/Mn.2HO2P.H2O/c;2*1-3-2;/h;2*(H,1,2);1H2/q+2;;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJYHROXKPCRKH-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P=O.[O-]P=O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MnO5P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese(II) hypophosphite monohydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)

![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)

![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)